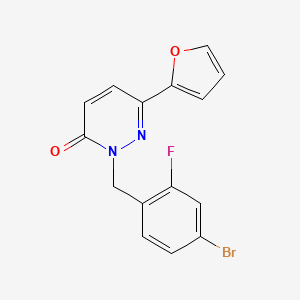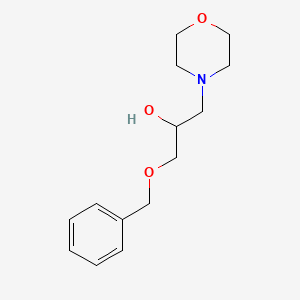![molecular formula C19H19N3OS2 B15105506 1-({5-[(2,4-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylpropan-2-one](/img/structure/B15105506.png)
1-({5-[(2,4-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylpropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({5-[(2,4-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylpropan-2-one is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a thiadiazole ring substituted with a 2,4-dimethylphenylamino group and a phenylpropanone moiety.
准备方法
The synthesis of 1-({5-[(2,4-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylpropan-2-one involves several steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed by the cyclization of a hydrazine derivative with a thiocarbonyl compound under acidic conditions.
Substitution with 2,4-Dimethylphenylamino Group: The thiadiazole ring is then reacted with 2,4-dimethylaniline in the presence of a suitable catalyst to introduce the 2,4-dimethylphenylamino group.
Attachment of the Phenylpropanone Moiety: Finally, the phenylpropanone moiety is introduced through a nucleophilic substitution reaction using a phenylpropanone derivative and a suitable leaving group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
1-({5-[(2,4-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylpropanone moiety can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-({5-[(2,4-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylpropan-2-one has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-({5-[(2,4-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
1-({5-[(2,4-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylpropan-2-one can be compared with other similar compounds, such as:
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents, such as 2-amino-1,3,4-thiadiazole or 5-phenyl-1,3,4-thiadiazole.
Phenylpropanone Derivatives: Compounds with similar phenylpropanone moieties but different heterocyclic rings, such as 1-phenyl-2-propanone or 1-(2,4-dimethylphenyl)-2-propanone.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C19H19N3OS2 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
1-[[5-(2,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-phenylpropan-2-one |
InChI |
InChI=1S/C19H19N3OS2/c1-12-9-10-16(13(2)11-12)20-18-21-22-19(25-18)24-17(14(3)23)15-7-5-4-6-8-15/h4-11,17H,1-3H3,(H,20,21) |
InChI 键 |
XKYWXDYUMDHDRK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(S2)SC(C3=CC=CC=C3)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B15105430.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B15105435.png)
![(4-Chlorophenyl)(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B15105442.png)
![2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B15105450.png)

![1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B15105466.png)
![4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B15105475.png)
![2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B15105481.png)
![7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B15105482.png)
![ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B15105487.png)

![N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide](/img/structure/B15105501.png)
![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15105522.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B15105524.png)
